molecular formula C10H6FNOS B2606344 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde CAS No. 914347-94-7

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2606344
CAS No.: 914347-94-7
M. Wt: 207.22
InChI Key: ZTSHJBXTFGIXSF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common method involves the reaction of 2-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(2-Fluorophenyl)-1,3-thiazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-(2-Fluorophenyl)-1,3-thiazole-5-amine: Similar structure but with an amino group instead of an aldehyde.

Uniqueness

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the fluorophenyl group and the thiazole ring, which confer specific electronic and steric properties. These features make it a versatile intermediate for the synthesis of various bioactive compounds and materials with unique properties .

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-9-4-2-1-3-8(9)10-12-5-7(6-13)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSHJBXTFGIXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-94-7
Record name 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde
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